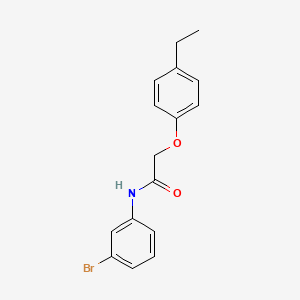

N-(3-bromophenyl)-2-(4-ethylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-(4-ethylphenoxy)acetamide, also known as BPEA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BPEA belongs to the class of organic compounds known as acetamides, and it is commonly used as a starting material in the synthesis of other chemical compounds.

Scientific Research Applications

Synthesis and Pharmacological Assessment

N-(3-bromophenyl)-2-(4-ethylphenoxy)acetamide derivatives are synthesized for potential pharmacological applications. A study explored various derivatives as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The presence of bromo, tert-butyl, and nitro groups in these compounds enhances their activity, comparable with standard drugs (Rani, Pal, Hegde, & Hashim, 2016).

Chemoselective Acetylation in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate in the synthesis of antimalarial drugs. The chemoselective acetylation of 2-aminophenol to this compound is crucial for antimalarial drug synthesis (Magadum & Yadav, 2018).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Derivatives of N-(3-bromophenyl)-2-(4-ethylphenoxy)acetamide have been developed for potential anticancer, anti-inflammatory, and analgesic applications. One compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, demonstrated significant anticancer, anti-inflammatory, and analgesic activities, indicating its potential as a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).

Antioxidant Potential from Marine Sources

Nitrogen-containing bromophenols, related to N-(3-bromophenyl)-2-(4-ethylphenoxy)acetamide, have been isolated from marine red algae. These compounds exhibit significant antioxidant activity, suggesting potential applications in food and pharmaceutical industries (Li, Li, Gloer, & Wang, 2012).

Synthesis of Schiff Bases and Thiazolidinone Derivatives

The synthesis of newer Schiff bases and thiazolidinone derivatives of compounds like N-(3-bromophenyl)-2-(4-ethylphenoxy)acetamide has been explored. These compounds show promising antibacterial and antifungal activities, highlighting their potential in antimicrobial research (Fuloria, Fuloria, & Gupta, 2014).

Conversion to Bioactive Compounds

Studies have shown that related acetamide compounds can be converted to bioactive compounds like N-Acylphenolamine AM404 in the nervous system. This process involves fatty acid amide hydrolase-dependent arachidonic acid conjugation, suggesting potential for drug development (Högestätt et al., 2005).

Photocatalytic Degradation Studies

The photocatalytic degradation of acetaminophen, a related compound, has been studied using TiO2 nanoparticles. This research is significant for environmental science and pollution control (Jallouli et al., 2017).

Protein Tyrosine Phosphatase 1B Inhibitors

Derivatives of 2-(4-methoxyphenyl) ethyl] acetamide, similar to N-(3-bromophenyl)-2-(4-ethylphenoxy)acetamide, have been synthesized and evaluated as inhibitors of protein tyrosine phosphatase 1B. These compounds show potential for antidiabetic drug development (Saxena et al., 2009).

properties

IUPAC Name |

N-(3-bromophenyl)-2-(4-ethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-2-12-6-8-15(9-7-12)20-11-16(19)18-14-5-3-4-13(17)10-14/h3-10H,2,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJANWSNUYTMBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromophenyl)-2-(4-ethylphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5561114.png)

![1-(3-chlorophenyl)-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5561126.png)

![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5561131.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide](/img/structure/B5561138.png)

![2-chloro-5-{[(cyclohexylamino)carbonyl]amino}benzoic acid](/img/structure/B5561144.png)

![3-{[(3,4-dimethylphenyl)thio]methyl}benzoic acid](/img/structure/B5561159.png)

![N-[1-methyl-2-(4-methyl-1-piperidinyl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5561167.png)

![2-(3,4-dimethoxyphenyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5561187.png)

![8-(1-benzofuran-5-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5561194.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5561198.png)

![3-(1-methylbutyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561202.png)